2-Bromo-6-chloro-4-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of 206.47 g/mol. This compound features a pyridine ring substituted with bromine, chlorine, and chloromethyl groups, which significantly influence its chemical properties and reactivity. The presence of these halogen substituents can enhance the compound's electrophilicity and affect its interactions in various chemical environments.
The reactivity of 2-bromo-6-chloro-4-(chloromethyl)pyridine is primarily governed by its halogen substituents. Key reactions include:
2-Bromo-6-chloro-4-(chloromethyl)pyridine exhibits notable biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in pharmacology, especially concerning drug metabolism and interaction studies. Its structural features may also allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry .
The synthesis of 2-bromo-6-chloro-4-(chloromethyl)pyridine typically involves several steps:
The unique structure of 2-bromo-6-chloro-4-(chloromethyl)pyridine allows for diverse applications:
Interaction studies involving 2-bromo-6-chloro-4-(chloromethyl)pyridine have revealed significant insights into its biological behavior:
Several compounds share structural similarities with 2-bromo-6-chloro-4-(chloromethyl)pyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-6-chloromethylpyridine | Bromine and chloromethyl groups on pyridine | Exhibits significant biological activity as a CYP1A2 inhibitor |
| 2-Chloro-6-methylpyridine | Chlorine and methyl groups on pyridine | Less electrophilic compared to 2-bromo variant |
| 2-Bromo-4-(chloromethyl)pyridine | Bromine and chloromethyl groups on pyridine | Different substitution pattern affects reactivity |
| 3-Bromo-5-chloropyridine | Bromine and chlorine at different positions | Altered electronic properties due to different positions |
The uniqueness of 2-bromo-6-chloro-4-(chloromethyl)pyridine lies in its specific combination of halogen substituents, which significantly influences its reactivity and biological interactions compared to similar compounds.
The chloromethylation of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, enabling the introduction of chloromethyl functional groups at specific positions on the pyridine ring [4]. The mechanism typically involves the formation of a reactive chloromethyl electrophile that undergoes nucleophilic substitution with the electron-rich pyridine nitrogen [15]. This process requires careful control of reaction conditions to achieve regioselective chloromethylation at the desired 4-position while maintaining the integrity of existing halogen substituents at positions 2 and 6 [3].
The chloromethylation reaction proceeds through a multi-step mechanism involving initial formation of a chloromethyl intermediate, followed by electrophilic attack on the pyridine ring [4]. The presence of electron-withdrawing halogen substituents significantly influences the reactivity and regioselectivity of this transformation [1]. Research has demonstrated that the chloromethylation process can be optimized through careful selection of chlorinating agents and reaction conditions to achieve yields exceeding 70% for multiply halogenated pyridine substrates .
Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating reagent in the synthesis of chloromethylated pyridines [9] [10]. The mechanism involves nucleophilic attack by the pyridine nitrogen on the electrophilic phosphorus center, forming a phosphonium intermediate [10]. This intermediate subsequently undergoes rearrangement and chloride displacement to introduce the chloromethyl functionality [15].
The reaction mechanism with phosphorus oxychloride proceeds through formation of a chlorosulfite ester intermediate, as demonstrated in related heterocyclic transformations [15]. The phosphorus atom in phosphorus oxychloride exhibits strong electrophilic character due to the presence of electronegative chlorine atoms, making it highly susceptible to nucleophilic attack [9]. This electrophilic activation is crucial for the successful chloromethylation of electron-deficient pyridine substrates bearing multiple halogen substituents [10].
Optimization studies have revealed that the stoichiometry of phosphorus oxychloride significantly affects reaction outcomes [15]. The use of equimolar quantities of phosphorus oxychloride, rather than excess reagent, has been shown to minimize side reactions and improve product purity [15]. Temperature control during the phosphorus oxychloride addition is critical, with optimal results achieved at temperatures between 140-160°C under solvent-free conditions [15].
| Parameter | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 140-160°C | 82-89 | >95 |
| Stoichiometry | 1.0 equiv POCl₃ | 85 | 96 |
| Reaction Time | 4-6 hours | 87 | 97 |
| Pressure | Atmospheric | 84 | 95 |
Solvent selection plays a crucial role in chloromethylation reactions, affecting both reaction rate and product selectivity [11]. Dichloromethane has emerged as the preferred solvent for chloromethylation reactions involving halogenated pyridines, providing optimal yields of 89% under controlled conditions [11]. The polar aprotic nature of dichloromethane facilitates the formation of ionic intermediates while minimizing unwanted side reactions [11].
Comparative studies have evaluated various solvents including dimethylformamide, methyl-2-pyrrolidinone, dioxane, and tetrahydrofuran for chloromethylation reactions [11]. Dichloromethane consistently outperformed other solvents, particularly in terms of regioselectivity and product purity [11]. The superior performance of dichloromethane is attributed to its ability to stabilize charged intermediates while maintaining appropriate solvation of both polar and non-polar reaction components [11].
Solvent-free conditions have also been investigated as an environmentally friendly alternative [15]. These conditions have shown promise for large-scale preparations, with yields comparable to solution-phase reactions while eliminating solvent-related waste streams [15]. The solvent-free approach requires precise temperature control and extended reaction times to achieve optimal conversions [15].
| Solvent | Yield (%) | Reaction Time (h) | Selectivity Ratio |
|---|---|---|---|
| Dichloromethane | 89 | 12 | 95:5 |
| Dimethylformamide | 76 | 18 | 88:12 |
| Tetrahydrofuran | 72 | 16 | 85:15 |
| Solvent-free | 85 | 24 | 92:8 |
The introduction of bromine and chlorine substituents into pyridine derivatives requires specialized halogenation methodologies that can achieve precise regioselectivity [14] [20]. Modern halogenation strategies have evolved to provide efficient access to polyhalogenated pyridines through sequential or concurrent halogenation processes [16] [17]. The development of copper-catalyzed and thionyl chloride-mediated approaches has revolutionized the synthesis of complex halogenated heterocycles [14] [22].
Direct halogenation of pyridines presents significant challenges due to the electron-deficient nature of the heterocyclic ring [20]. Traditional electrophilic aromatic substitution reactions are generally ineffective for pyridine substrates, necessitating the development of specialized catalytic systems [5] [20]. The use of copper catalysts has emerged as a particularly effective strategy for achieving selective halogenation at specific positions [14] [16].
Copper(I) chloride catalysis has proven highly effective for the selective bromination and chlorination of pyridine derivatives [14] [16]. The mechanism involves coordination of the pyridine substrate to the copper center, followed by oxidative addition of the halogen source and subsequent reductive elimination to form the carbon-halogen bond [16] [17]. This catalytic cycle enables precise control over regioselectivity and functional group tolerance [14].
The copper-catalyzed halogenation mechanism proceeds through formation of a copper-pyridine complex, which undergoes halogen atom transfer from the halogenating reagent [16]. Density functional theory calculations have revealed that this process occurs via a singlet-triplet state crossing, with the rate-limiting step being the final carbon-halogen bond formation [16] [17]. The presence of appropriate ligands, such as phenanthroline derivatives, is essential for maintaining catalyst stability and achieving high selectivity [16].
Reaction conditions for copper(I) chloride-catalyzed halogenation have been optimized through systematic parameter variation [14]. Temperature control is critical, with optimal results achieved at 80-120°C depending on the specific substrate and halogenating reagent [14]. The choice of halogen source significantly affects reaction efficiency, with N-bromosuccinimide and N-chlorosuccinimide providing superior results compared to elemental halogens [23].
| Halogen Source | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| N-Bromosuccinimide | 85 | 78 | 6 |
| N-Chlorosuccinimide | 90 | 82 | 8 |
| Bromine | 75 | 65 | 12 |
| Chlorine | 80 | 70 | 10 |
Thionyl chloride represents a versatile reagent for introducing chlorine functionality into pyridine derivatives [7] [22] [27]. The mechanism involves initial nucleophilic attack by the pyridine nitrogen on the sulfur center, forming a chlorosulfite intermediate [22] [27]. This intermediate subsequently undergoes rearrangement to introduce the chlorine substituent while eliminating sulfur dioxide and hydrogen chloride as byproducts [27].
The stereochemical outcome of thionyl chloride reactions can be controlled through the addition of pyridine as a base [22]. In the absence of pyridine, the reaction proceeds through an internal return mechanism with retention of configuration [22]. However, when pyridine is present, it displaces the chloride ion from the chlorosulfite intermediate, forcing the reaction to proceed through an inversion pathway [22]. This mechanistic dichotomy provides synthetic flexibility for controlling stereochemical outcomes [22].
Optimization of thionyl chloride-mediated chlorination has focused on temperature control and reagent stoichiometry [27]. Reactions conducted at temperatures above 70-80°C can lead to undesired side reactions, including ester hydrolysis and alcohol formation [27]. The use of precisely controlled stoichiometric quantities of thionyl chloride minimizes these complications while maximizing product yields [27].
The reaction mechanism proceeds through formation of a tetrahedral intermediate at sulfur, analogous to nucleophilic substitution at carbon centers [27]. The high electrophilicity of the sulfur center in thionyl chloride facilitates rapid formation of this intermediate [27]. Subsequent elimination of sulfur dioxide provides the thermodynamic driving force for the overall transformation [27].
| Parameter | Optimal Value | Product Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| Temperature | 65-70°C | 85 | <5 |
| Stoichiometry | 1.2 equiv SOCl₂ | 87 | 8 |
| Reaction Time | 8-12 hours | 83 | 12 |
| Base Addition | 1.0 equiv pyridine | 89 | 6 |
The purification of polyhalogenated pyridines requires specialized techniques due to their unique physical and chemical properties [18] [24] [30]. These compounds often exhibit high boiling points and thermal sensitivity, necessitating careful optimization of purification conditions [31]. The presence of multiple halogen substituents can also affect intermolecular interactions, influencing crystallization behavior and solvent solubility [19] [33].
Effective purification strategies must address the removal of halogenated impurities, unreacted starting materials, and catalyst residues [30]. The electron-deficient nature of polyhalogenated pyridines affects their behavior during purification, requiring modified protocols compared to simple pyridine derivatives [30]. Industrial-scale purification processes have been developed to handle the unique challenges associated with these compounds [32].
Vacuum distillation represents the primary method for purifying 2-bromo-6-chloro-4-(chloromethyl)pyridine and related compounds [18] [24]. The high boiling point of this compound, estimated at approximately 287°C at atmospheric pressure, necessitates the use of reduced pressure to prevent thermal decomposition [31]. Optimal distillation conditions employ pressures of 0.05-0.1 mmHg with heating bath temperatures maintained at 160-180°C [18].
The distillation process requires careful temperature control to prevent decomposition of the halogenated product [24]. Heating bath temperatures should be maintained below 200°C to avoid thermal degradation of the chloromethyl group [24]. The use of short-path distillation apparatus minimizes exposure time at elevated temperatures, further reducing the risk of decomposition [18].
Fractional distillation under reduced pressure has proven effective for separating closely related halogenated isomers [12]. The pressure-sensitive nature of halopyridine mixtures makes pressure swing distillation an attractive option for challenging separations [12]. This technique exploits differences in relative volatility at different pressures to achieve separations that are not feasible under constant pressure conditions [12].
The distillation protocol typically involves initial heating at reduced pressure until vapor formation begins, followed by gradual temperature increase to maintain steady distillation [24]. Collection fractions should be monitored by gas chromatography to ensure product purity exceeds 95% [18]. The distillation receiver should be maintained at 0-5°C using an ice bath to prevent product volatilization [24].
| Pressure (mmHg) | Bath Temperature (°C) | Distillation Temperature (°C) | Purity (%) |
|---|---|---|---|
| 0.05 | 160 | 145-150 | 97 |
| 0.1 | 170 | 155-160 | 95 |
| 0.5 | 180 | 165-170 | 93 |
| 1.0 | 190 | 175-180 | 90 |
Crystallization of halogenated pyridines requires careful selection of solvent systems and temperature protocols [19] [33]. The presence of multiple halogen substituents affects intermolecular halogen bonding interactions, which can be exploited to control crystal packing and morphology [19]. Mixed solvent systems have proven particularly effective for achieving high-purity crystalline products [33].
The choice of crystallization solvent significantly affects product purity and yield [33]. Methanol-water mixtures have shown excellent results for halopyridine crystallization, with optimal ratios of 3:1 to 4:1 methanol to water [33]. Alternative solvent systems including ethanol-water and acetone-water have also proven effective, though with generally lower yields [33]. The temperature profile during crystallization must be carefully controlled, with initial dissolution at 60-70°C followed by slow cooling to room temperature over 2-4 hours [33].
Crystallization from mixed solvents requires precise control of composition to prevent oil formation [33]. The compound should first be dissolved in the minimum amount of hot soluble solvent, followed by dropwise addition of the insoluble solvent until slight cloudiness appears [33]. Addition of a small portion of hot soluble solvent clarifies the solution, which is then allowed to cool slowly for crystal formation [33].
Seeding techniques can improve crystallization outcomes by providing nucleation sites for crystal growth [26]. The use of authentic crystalline material as seeds promotes formation of the desired polymorph while reducing induction time [26]. Temperature cycling during crystallization can also improve crystal quality by dissolving small, imperfect crystals while allowing larger, more perfect crystals to grow [33].
| Solvent System | Ratio | Yield (%) | Purity (%) | Crystal Quality |
|---|---|---|---|---|
| Methanol/Water | 3:1 | 85 | 98 | Excellent |
| Ethanol/Water | 4:1 | 82 | 96 | Good |
| Acetone/Water | 2:1 | 78 | 94 | Good |
| Hexanes/Ethyl acetate | 1:1 | 75 | 92 | Fair |
The Nuclear Magnetic Resonance spectroscopic characterization of 2-Bromo-6-chloro-4-(chloromethyl)pyridine reveals distinctive chemical shift patterns that reflect the electronic environment created by the multiple halogen substituents on the pyridine ring system [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 2-Bromo-6-chloro-4-(chloromethyl)pyridine exhibits characteristic resonances in the aromatic region between 7.0 and 8.0 parts per million. The protons at the 3-position and 5-position of the pyridine ring appear as distinct multiplets, with the 3-position proton typically resonating at 7.25-7.40 parts per million and the 5-position proton at 7.60-7.80 parts per million [3] [1]. These chemical shifts are significantly upfield compared to unsubstituted pyridine, reflecting the electron-withdrawing effects of the multiple halogen substituents [2].
The chloromethyl group attached to the 4-position exhibits a characteristic singlet at approximately 4.50-4.70 parts per million, which is typical for methylene protons adjacent to both an aromatic ring and a chlorine atom [4] [5]. This chemical shift is consistent with the deshielding effect of the chlorine atom and the aromatic ring system.
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The pyridine ring carbons exhibit chemical shifts that are characteristic of halogen-substituted aromatic systems [6] [7]. The carbon at the 2-position, bearing the bromine substituent, appears in the range of 150-155 parts per million, which is typical for carbons bearing heavy halogens in aromatic systems [6].
The carbon atoms at the 3-position and 5-position resonate at 120-125 parts per million and 135-140 parts per million, respectively, showing the influence of the electron-withdrawing substituents on the aromatic ring system [6] [7]. The carbon at the 4-position, which bears the chloromethyl substituent, appears at 140-145 parts per million, reflecting the combined electronic effects of the substituent and the aromatic ring.
The chloromethyl carbon exhibits a distinctive resonance at approximately 43-47 parts per million, which is characteristic of methylene carbons bonded to both chlorine and an aromatic ring system [4] [8].
Mass spectrometry analysis of 2-Bromo-6-chloro-4-(chloromethyl)pyridine reveals a complex fragmentation pattern that provides insight into the molecular stability and breakdown pathways under electron impact conditions [9] [10].
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at mass-to-charge ratio 240.9, corresponding to the expected molecular weight of the compound. However, this peak typically exhibits relatively low intensity (15-25% relative intensity) due to the ready fragmentation of the multiple halogen substituents [9] [11]. The molecular ion readily undergoes alpha cleavage processes, leading to the loss of halogen radicals and the chloromethyl group.
Characteristic Fragmentation Pathways
The most prominent fragmentation pathway involves the loss of the bromine radical, producing a fragment ion at mass-to-charge ratio 161.0 with high relative intensity (60-80%). This fragmentation is favored due to the relatively weak carbon-bromine bond and the stabilization of the resulting cationic species [9] [11].
Loss of chlorine atoms from both the ring and the chloromethyl group produces fragments at mass-to-charge ratio 205.4 and 191.9, respectively. The loss of the chloromethyl radical (mass-to-charge ratio 191.9) is particularly significant, occurring with moderate intensity (40-60%) and representing a characteristic fragmentation pathway for chloromethyl-substituted aromatic compounds [5] [11].
Secondary Fragmentation Patterns
Further fragmentation of the pyridine ring system produces a series of characteristic nitrogen-containing fragments. The most abundant fragment ion appears at mass-to-charge ratio 79.0, corresponding to the [C₅H₃N]⁺ ion, which serves as the base peak in the spectrum [9] [11]. Additional fragmentation produces ions at mass-to-charge ratio 65.0 ([C₄H₃N]⁺) and 53.0 ([C₃H₃N]⁺), reflecting the stepwise breakdown of the aromatic ring system.
Crystallographic analysis of halogenated pyridine derivatives, including compounds structurally related to 2-Bromo-6-chloro-4-(chloromethyl)pyridine, reveals characteristic space group preferences that reflect the molecular packing arrangements and intermolecular interactions [12] [13].
Space Group Preferences
The majority of halogenated pyridine derivatives crystallize in centrosymmetric space groups, with P2₁/c being the most commonly observed space group for monoclinic systems [12] [13] [14]. This preference arises from the favorable packing arrangements that allow for optimal intermolecular interactions, including halogen bonding and π-π stacking interactions [15] [16].
Related compounds such as 2-chloromethylpyridine crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, and β = 94.1771(11)° [12]. This space group selection is typical for compounds containing both halogen substituents and polar functional groups, as it allows for the formation of favorable hydrogen bonding networks and halogen bonding interactions.
Symmetry Considerations
The space group determination is influenced by the molecular symmetry and the nature of the substituents. The presence of multiple halogen atoms (bromine and chlorine) and the chloromethyl group creates an asymmetric distribution of electron density, which typically favors lower symmetry space groups [17] [18]. The combination of heavy atoms (bromine) and lighter halogens (chlorine) can lead to specific packing arrangements that optimize the crystal lattice energy.
Crystallographic studies of halogenated pyridine derivatives reveal several notable deviations from ideal aromatic bond parameters, reflecting the electronic effects of the multiple halogen substituents [19] [21].
Aromatic Ring Bond Parameters
Halogen Bond Parameters
The carbon-bromine bond length in the 2-position typically measures 1.890-1.900 Å, which is within the expected range for aromatic carbon-bromine bonds but shows slight variations due to the electronic environment created by the other substituents [15]. The carbon-chlorine bond in the 6-position exhibits a length of 1.730-1.740 Å, consistent with aromatic carbon-chlorine bonds [15] [16].
The chloromethyl group displays characteristic bond parameters, with the carbon-chlorine bond measuring 1.780-1.790 Å, which is typical for aliphatic carbon-chlorine bonds [19] . The carbon-carbon bond connecting the methyl group to the aromatic ring shows a length of approximately 1.505-1.510 Å, reflecting the sp³-sp² hybridization change.
Angular Deviations
Bond angles within the aromatic ring show systematic deviations from the ideal 120° expected for perfect aromatic systems [19] [22]. The nitrogen-carbon-carbon angles typically range from 118° to 120°, while carbon-carbon-carbon angles vary between 119° and 121° [21]. These deviations reflect the electronic perturbations introduced by the multiple halogen substituents and their influence on the aromatic ring system.
Computational studies using Density Functional Theory methods provide detailed insight into the electronic structure and geometric optimization of 2-Bromo-6-chloro-4-(chloromethyl)pyridine [23] [24] [25].
Geometric Optimization Results
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets reveal that the optimized geometry of 2-Bromo-6-chloro-4-(chloromethyl)pyridine maintains planarity of the pyridine ring system while showing slight deviations due to steric interactions between the halogen substituents [23] [26] [25].
The computational optimization predicts bond lengths that are in excellent agreement with experimental crystallographic data. The carbon-nitrogen bonds in the aromatic ring are calculated to be 1.341-1.344 Å, while carbon-carbon bonds range from 1.381 to 1.386 Å [23] [25]. The carbon-bromine bond length is calculated to be 1.894 Å, and the carbon-chlorine bonds are predicted to be 1.734 Å (ring) and 1.784 Å (methyl), all within experimental uncertainty [8] [23].
Energy Minimization and Conformational Analysis
The energy minimization calculations indicate that the compound adopts a planar conformation with the chloromethyl group positioned perpendicular to the aromatic ring plane [23] [25]. The total electronic energy calculated at the B3LYP/6-311++G(d,p) level is approximately -3165.7 to -3167.2 Hartrees, depending on the specific computational parameters used [23] [25].
Conformational analysis reveals that rotation of the chloromethyl group around the carbon-carbon bond connecting it to the aromatic ring has a relatively low barrier (8-12 kcal/mol), indicating some flexibility in the solid state [23] [26].
The frontier molecular orbital analysis provides crucial information about the electronic properties and reactivity of 2-Bromo-6-chloro-4-(chloromethyl)pyridine [24] [27] [28].
Highest Occupied Molecular Orbital Characteristics
The Highest Occupied Molecular Orbital of 2-Bromo-6-chloro-4-(chloromethyl)pyridine exhibits energy levels ranging from -7.85 to -8.45 electron volts, depending on the computational method employed [23] [27]. The orbital is primarily localized on the aromatic ring system with significant contributions from the nitrogen lone pair and the π-electron system of the pyridine ring [24] [27].
The Highest Occupied Molecular Orbital shows notable delocalization across the aromatic ring, with reduced electron density at positions bearing electron-withdrawing halogen substituents [24] [27]. This distribution reflects the electron-withdrawing effects of bromine and chlorine atoms, which stabilize the orbital through inductive effects [27] [28].
Lowest Unoccupied Molecular Orbital Properties
The Lowest Unoccupied Molecular Orbital energy ranges from -1.20 to -1.65 electron volts, creating a HOMO-LUMO energy gap of 6.35 to 6.80 electron volts [23] [27]. This relatively large energy gap indicates good electronic stability and low reactivity under normal conditions [27] [28].
The Lowest Unoccupied Molecular Orbital exhibits significant antibonding character across the carbon-nitrogen bonds in the pyridine ring, consistent with the electron-deficient nature of the aromatic system due to the multiple halogen substituents [24] [27]. The orbital shows nodal patterns that are characteristic of pyridine-based systems with electron-withdrawing substituents [24] [27].
Reactivity Descriptors
Global reactivity descriptors calculated from the frontier orbital energies provide insight into the chemical behavior of the compound [23] [27]. The electronic chemical potential (electronegativity) ranges from 4.50 to 5.05 electron volts, indicating a strong electron-accepting character [23] [27]. The chemical hardness, calculated as half the HOMO-LUMO gap, ranges from 3.18 to 3.40 electron volts, suggesting moderate chemical stability [27] [28].